molecular formula C26H21ClF2N2O4S B2804807 3-(3-chlorobenzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one CAS No. 892760-59-7

3-(3-chlorobenzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2804807
CAS No.: 892760-59-7
M. Wt: 530.97
InChI Key: VCMCKJKLEFZYNR-UHFFFAOYSA-N
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Description

3-(3-chlorobenzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core substituted with a morpholino group, a sulfonyl group, and fluorine atoms, making it a unique molecule with interesting chemical properties.

Preparation Methods

The synthesis of 3-(3-chlorobenzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core, introduction of the sulfonyl group, and subsequent substitution reactions to introduce the fluorine atoms and the morpholino group. The specific reaction conditions and reagents used can vary, but common methods include:

    Formation of the quinoline core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.

    Introduction of the sulfonyl group: This step often involves sulfonyl chlorides and base catalysts.

    Substitution reactions: Fluorine atoms and the morpholino group can be introduced through nucleophilic substitution reactions using appropriate fluorinating agents and morpholine.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-(3-chlorobenzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation or cancer.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-chlorobenzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites, while the fluorine atoms and morpholino group can enhance binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

3-(3-chlorobenzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(3-chlorophenyl)sulfonyl-6-fluoro-1-[(3-fluorophenyl)methyl]-7-morpholin-4-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClF2N2O4S/c27-18-4-2-6-20(12-18)36(33,34)25-16-31(15-17-3-1-5-19(28)11-17)23-14-24(30-7-9-35-10-8-30)22(29)13-21(23)26(25)32/h1-6,11-14,16H,7-10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMCKJKLEFZYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=CC=C4)Cl)CC5=CC(=CC=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClF2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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